Triptoquinide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Triptoquinide can be synthesized through various methods. One common synthetic route involves the reaction of 3,4-dichlorobenzoquinone with dimethylformamide in the presence of sodium borohydride . This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from Tripterygium wilfordii. The plant material is processed to isolate the active compound, which is then purified using techniques such as chromatography. This method ensures a consistent supply of this compound for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Triptoquinide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles like amines and thiols are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct biological and chemical properties .
Scientific Research Applications
Triptoquinide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: this compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Triptoquinide exerts its effects through several molecular mechanisms:
Inhibition of iNOS: It binds to inducible nitric oxide synthase (iNOS), reducing the production of nitric oxide, a key mediator of inflammation.
NF-κB Pathway: This compound inhibits the activation of the NF-κB pathway, which plays a crucial role in immune responses and inflammation.
Apoptosis Induction: It can induce apoptosis in certain cancer cells by activating caspase pathways and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
Triptolide: Another compound from Tripterygium wilfordii with potent immunosuppressive and anti-inflammatory properties.
Tripdiolide: Similar in structure and function to Triptoquinide, with applications in cancer research.
Triptonide: Known for its anti-inflammatory and anticancer activities.
Uniqueness
This compound is unique due to its specific binding affinity to iNOS and its ability to modulate multiple inflammatory pathways. This makes it a valuable compound in the development of new therapeutic agents for inflammatory and autoimmune diseases .
Properties
IUPAC Name |
9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1,6,9-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-10(2)13-8-16(21)17-12(18(13)22)4-5-15-14-9-24-19(23)11(14)6-7-20(15,17)3/h8,10,15H,4-7,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTABFBXCBBJRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC4=C3COC4=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40317629 | |
Record name | NSC319487 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81478-15-1 | |
Record name | NSC319487 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319487 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC319487 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40317629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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